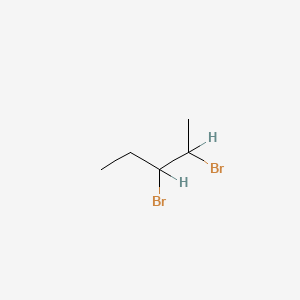

2,3-Dibromopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBRXRHBXMVUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871127 | |

| Record name | 2,3-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-25-4, 22415-74-3 | |

| Record name | 2,3-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dibromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dibromopentane, a halogenated alkane with significant applications in synthetic organic chemistry. This document details its chemical identity, including its CAS registry number, and summarizes its key physicochemical properties. A thorough discussion of its stereochemistry is presented, highlighting the existence of enantiomeric and diastereomeric pairs. Detailed experimental protocols for the synthesis of this compound via electrophilic addition of bromine to pent-2-ene and a representative dehalogenation reaction are provided. Furthermore, this guide includes an analysis of its spectral properties with illustrative data. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound is a vicinal dibromide derivative of pentane. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5398-25-4[1] |

| Molecular Formula | C₅H₁₀Br₂[1] |

| Molecular Weight | 229.94 g/mol [2] |

| IUPAC Name | This compound |

| Canonical SMILES | CCC(C(C)Br)Br[3] |

| InChI Key | LWBRXRHBXMVUEX-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 177 °C at 760 mmHg |

| Melting Point | -56 °C |

| Density | 1.663 g/cm³ |

| Refractive Index | 1.499 |

| Flash Point | 54.4 °C |

| Vapor Pressure | 1.43 mmHg at 25°C |

| Solubility | Soluble in organic solvents like ether and chloroform; limited solubility in water.[4] |

| LogP | 2.94330 |

Stereochemistry

A critical aspect of this compound's chemistry is its stereoisomerism. The molecule contains two chiral centers at carbons 2 and 3. This gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[5][6] These pairs of enantiomers are diastereomers of each other.[6]

The two pairs of enantiomers are often referred to by the relative stereochemistry of the bromine atoms: the erythro and threo forms.

Experimental Protocols

Synthesis of this compound via Bromination of Pent-2-ene

The most common method for synthesizing this compound is the electrophilic addition of bromine to pent-2-ene.[7] The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Materials:

-

Pent-2-ene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

5% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-2-ene in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5°C. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to quench any unreacted bromine.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Dehalogenation of this compound with Zinc

Vicinal dibromides can be dehalogenated to form alkenes using zinc metal in a suitable solvent.[8] This reaction is a type of elimination reaction.

Materials:

-

This compound

-

Zinc dust

-

Ethanol (B145695) or acetic acid

-

Reflux condenser, heating mantle, and distillation apparatus.

Procedure:

-

In a round-bottom flask, place this compound and a suitable solvent such as ethanol or acetic acid.

-

Add an excess of zinc dust to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Continue refluxing until the reaction is complete (this can be monitored by TLC or GC).

-

After cooling to room temperature, filter the reaction mixture to remove excess zinc and zinc salts.

-

The alkene product can be isolated from the filtrate by distillation.

Spectral Data

Spectroscopic methods are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, a more complex spectrum is expected:

-

-CH₃ (C1): A doublet due to coupling with the adjacent proton on C2.

-

-CH₂- (C4): A multiplet due to coupling with protons on C3 and C5.

-

-CH₃ (C5): A triplet due to coupling with the adjacent protons on C4.

-

-CHBr- (C2 and C3): Complex multiplets in the downfield region (typically 4.0-4.5 ppm) due to coupling with each other and with protons on adjacent carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable compound for synthetic chemistry, particularly in the preparation of alkenes and other functionalized molecules. A thorough understanding of its properties, stereochemistry, and reaction protocols is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this versatile chemical.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solved Draw all the possible stereoisomers for | Chegg.com [chegg.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]

- 9. Solved The 1H NMR for 2,3-dibromobutane has a doublet at 1.8 | Chegg.com [chegg.com]

physical and chemical properties of 2,3-Dibromopentane

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a halogenated hydrocarbon with significant applications in organic synthesis and as a mechanistic probe in reaction studies. This document summarizes its key properties, outlines experimental protocols for its synthesis, and illustrates important reaction pathways.

Physical and Chemical Properties

This compound (C₅H₁₀Br₂) is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its relatively high density and boiling point compared to its non-brominated alkane counterparts.[1] The presence of two chiral centers at the second and third carbon atoms means that this compound exists as a mixture of stereoisomers, which can influence its physical and chemical properties.[1] It is soluble in common organic solvents like ether and chloroform (B151607) but has limited solubility in water.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound. Note that some values may vary slightly between different sources and stereoisomers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Br₂ | [1][2][3][4] |

| Molecular Weight | 229.94 g/mol | [2][3][4] |

| CAS Number | 5398-25-4 | [1][2][3][4][5] |

| Melting Point | -56 °C | [2][3][5] |

| Boiling Point | 177 °C at 760 mmHg; 91 °C (lit.) | [2][3][5][6] |

| Density | 1.663 g/cm³; 1.671 g/mL at 25 °C (lit.) | [2][3][5][6] |

| Refractive Index (n20/D) | 1.499; 1.508 (lit.) | [2][5][6] |

| Flash Point | 54.4 °C; >230 °F | [2][5] |

| Vapor Pressure | 1.43 mmHg at 25°C | [2] |

| LogP | 2.94330 | [2][3] |

| Solubility | Soluble in ether and chloroform; limited solubility in water. | [1] |

Stereoisomerism

This compound has two chiral centers (at C2 and C3), which gives rise to four possible stereoisomers (two pairs of enantiomers): (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R) and (2R,3S) isomers (and other non-enantiomeric pairs) is diastereomeric. The stereochemistry of the starting alkene in the synthesis of this compound dictates the resulting stereoisomers.

Chemical Synthesis and Reactions

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) to pent-2-ene.[7] This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.[7] The stereochemistry of the starting pent-2-ene determines the stereochemistry of the resulting this compound.[7]

-

From (E)-pent-2-ene: The anti-addition of bromine to (E)-pent-2-ene results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromopentane.

-

From (Z)-pent-2-ene: The anti-addition of bromine to (Z)-pent-2-ene yields the meso compound, (2R,3S)-2,3-dibromopentane.

Caption: Stereoselective synthesis of this compound from (E)- and (Z)-pent-2-ene.

Elimination Reactions

This compound can undergo elimination reactions to form alkenes and alkynes, with the reaction outcome depending on the reaction conditions and the stereoisomer used.[7]

-

Dehydrohalogenation: Treatment with a strong base, such as potassium hydroxide (B78521) in ethanol, can lead to the formation of bromopentenes. Further elimination can produce pentynes. The E2 mechanism is favored with a strong, non-bulky base and requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms.

Caption: Generalized E2 elimination pathway for this compound.

Dehalogenation Reactions

Dehalogenation of this compound can produce alkenes or the fully saturated alkane, pentane (B18724).[7]

-

With Zinc: Reaction with zinc dust in a suitable solvent leads to the formation of pent-2-ene.[8] This is a reductive elimination reaction.

-

With Iodide Ions: Reaction with potassium iodide in acetone (B3395972) can also result in the formation of pent-2-ene.

Experimental Protocols

Synthesis of this compound from Pent-2-ene

This protocol describes a general procedure for the bromination of pent-2-ene.

Materials:

-

Pent-2-ene (either E or Z isomer, or a mixture)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve a known amount of pent-2-ene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of pent-2-ene. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint bromine color persists.

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess bromine), a dilute aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is considered an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[9] All manipulations should be carried out in a well-ventilated fume hood.[9]

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the characterization of this compound and its stereoisomers. ¹H and ¹³C NMR spectra can provide detailed information about the structure and stereochemistry of the molecule.[10][11] Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a valuable compound in organic chemistry, both as a synthetic intermediate and as a model for studying reaction mechanisms, particularly those involving stereochemistry. A thorough understanding of its physical and chemical properties is crucial for its effective use in research and development. This guide has provided a detailed overview of these properties, along with practical experimental guidance.

References

- 1. CAS 5398-25-4: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C5H10Br2 | CID 95366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 5398-25-4 [chemicalbook.com]

- 7. This compound | 5398-25-4 | Benchchem [benchchem.com]

- 8. Synthesize pentane from 2,3 -dibromopentane using any inorganic reagents... [askfilo.com]

- 9. Page loading... [guidechem.com]

- 10. This compound(5780-13-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and synthesis of 2,3-dibromopentane. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this halogenated alkane.

Molecular Structure and Weight

This compound is a halogenated derivative of pentane (B18724) with the molecular formula C₅H₁₀Br₂. Its molecular weight is approximately 229.94 g/mol . The structure features a five-carbon backbone with bromine atoms substituted at the second and third carbon positions. A critical aspect of its structure is the presence of two chiral centers at C2 and C3, which gives rise to stereoisomerism.

Stereoisomerism

Due to the two chiral centers, this compound exists as four distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. Unlike similar smaller molecules such as 2,3-dibromobutane, this compound does not have a meso form due to the asymmetry of the substituents on the chiral carbons (a methyl group on C2 and an ethyl group on C3). The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form one enantiomeric pair (the threo pair), while the (2R,3S) and (2S,3R) isomers form the other enantiomeric pair (the erythro pair).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| Density | 1.671 g/mL at 25 °C |

| Boiling Point | 91 °C |

| Melting Point | Not available |

| Refractive Index | 1.508 (at 20 °C) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of diastereotopic protons. Key signals would include multiplets for the methine protons at C2 and C3, which are coupled to each other and to the adjacent methylene (B1212753) and methyl protons. The terminal methyl and ethyl groups would exhibit characteristic triplet and quartet patterns, respectively.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine (C2 and C3) would be significantly downfield compared to the other carbons.

Mass Spectrometry

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This results in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Key Fragmentation Peaks:

| m/z | Proposed Fragment |

| 228/230/232 | [C₅H₁₀Br₂]⁺ (Molecular Ion) |

| 149/151 | [C₅H₁₀Br]⁺ (Loss of one Br atom) |

| 69 | [C₅H₉]⁺ (Loss of two Br atoms) |

| 41 | [C₃H₅]⁺ (Propyl fragment) |

| 29 | [C₂H₅]⁺ (Ethyl fragment) |

Experimental Protocols

Synthesis of this compound via Bromination of Pent-2-ene

A common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to pent-2-ene. The reaction proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

Reaction Scheme:

A simple reaction scheme for the synthesis of this compound.

Materials:

-

Pent-2-ene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-2-ene in carbon tetrachloride. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of pent-2-ene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Work-up:

-

Quench the reaction by adding a small amount of sodium thiosulfate solution to remove any excess bromine.

-

Transfer the reaction mixture to a separatory funnel and wash with water.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Visualizations

Molecular Structure and Stereoisomers

The following diagram illustrates the four stereoisomers of this compound.

Stereoisomers of this compound and their relationships.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted below.

Workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromopentane

This guide provides a comprehensive overview of the stereoisomers of 2,3-dibromopentane, intended for researchers, scientists, and professionals in drug development. It delves into the structural nuances, relationships, and representations of these stereoisomers.

Core Concepts in Stereoisomerism

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] The stereoisomerism in this compound arises from the presence of chiral centers.

Chiral Centers in this compound

This compound possesses two chiral centers at carbon atoms 2 and 3 (C2 and C3).[2][3] A chiral center is a carbon atom that is attached to four different groups.[2] The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers.[3][4] For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers.[2][3][4]

The Four Stereoisomers of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers.[2] These are designated based on the absolute configuration (R or S) at each chiral center: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Enantiomers

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] In the case of this compound, the two enantiomeric pairs are:

-

(2R,3R)-2,3-dibromopentane and (2S,3S)-2,3-dibromopentane

-

(2R,3S)-2,3-dibromopentane and (2S,3R)-2,3-dibromopentane

Enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.

Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other.[4] The relationships between the non-enantiomeric pairs of this compound stereoisomers are diastereomeric. For example, (2R,3R)-2,3-dibromopentane is a diastereomer of (2R,3S)-2,3-dibromopentane and (2S,3R)-2,3-dibromopentane. Diastereomers have different physical and chemical properties.

Data Presentation

| Property | Value |

| Molecular Formula | C5H10Br2 |

| Number of Chiral Centers | 2 (at C2 and C3) |

| Maximum Number of Stereoisomers | 4 |

| Enantiomeric Pairs | 2 |

| Diastereomeric Relationships | 4 |

Visualization of Stereoisomers

Fischer projections are a common way to represent the three-dimensional structure of chiral molecules in two dimensions. In a Fischer projection, horizontal lines represent bonds coming out of the page, and vertical lines represent bonds going into the page.

Fischer Projections of this compound Stereoisomers

Logical Relationships of Stereoisomers

The relationships between the four stereoisomers of this compound can be visualized as follows:

Experimental Protocols

Separation of Diastereomers

Diastereomers have different physical properties and can therefore often be separated by standard laboratory techniques such as:

-

Fractional Distillation: Due to differences in boiling points, a careful distillation can be used to separate diastereomers.

-

Crystallization: Differences in solubility can be exploited to selectively crystallize one diastereomer from a solution, leaving the other in the mother liquor.

-

Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can separate diastereomers based on their differential interactions with the stationary phase.

Resolution of Enantiomers

Separating enantiomers (a process called resolution) is more complex as they have identical physical properties in an achiral environment. Common methods include:

-

Chiral Chromatography: This is the most widely used method and involves a chiral stationary phase (CSP) in either GC or HPLC. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

-

Formation of Diastereomeric Salts: Reacting the enantiomeric mixture with a chiral resolving agent creates a mixture of diastereomeric salts. These salts can then be separated by crystallization, and the original enantiomers can be regenerated.

-

Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a mixture, allowing for the separation of the unreacted enantiomer.

Identification and Characterization

Once separated, the individual stereoisomers can be identified and characterized using various spectroscopic and analytical techniques:

-

Polarimetry: This technique measures the rotation of plane-polarized light. Enantiomers will rotate light to an equal and opposite degree, while diastereomers will have different optical rotations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are distinct. Chiral shift reagents can be used in NMR to differentiate between enantiomers.

-

X-ray Crystallography: If a single crystal of a stereoisomer can be obtained, X-ray crystallography can be used to determine its absolute configuration.

References

An In-depth Technical Guide to Identifying Chiral Centers in 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereoisomerism of 2,3-dibromopentane, focusing on the identification and characterization of its chiral centers. A detailed methodology for assigning absolute configurations using the Cahn-Ingold-Prelog (CIP) system is presented, alongside a structured summary of its stereoisomers. This document is intended to serve as a technical resource for professionals in the fields of chemistry and drug development where stereochemical purity is paramount.

Introduction to Chirality in this compound

This compound is an alkyl halide that serves as an exemplary model for understanding stereoisomerism arising from multiple chiral centers. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups.[1] The presence of such centers renders a molecule chiral, meaning it is non-superimposable on its mirror image.

In the case of this compound, the carbon atoms at positions 2 and 3 are chiral centers. This is because each is attached to a hydrogen atom, a bromine atom, a methyl group (at C2) or an ethyl group (at C3), and the rest of the carbon chain. The presence of two chiral centers gives rise to a total of 2n possible stereoisomers, where n is the number of chiral centers. For this compound, this results in 22 = 4 stereoisomers.[1][2] These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other.[1][3] The relationship between stereoisomers that are not mirror images is defined as diastereomeric.[2][3]

Stereoisomers of this compound

The four stereoisomers of this compound are designated by their absolute configurations at the C2 and C3 positions using the R/S nomenclature. The four stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2R, 3R) |

| (2R, 3R)-2,3-dibromopentane | R | R | Identical |

| (2S, 3S)-2,3-dibromopentane | S | S | Enantiomer[4] |

| (2R, 3S)-2,3-dibromopentane | R | S | Diastereomer[4] |

| (2S, 3R)-2,3-dibromopentane | S | R | Diastereomer[4] |

Experimental Protocol: Assignment of Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each chiral center can be unequivocally assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6][7] This systematic procedure allows for the unambiguous naming of each stereoisomer.

Materials and Equipment

-

Molecular modeling kit or software

-

Reference literature on CIP priority rules

Methodology

-

Identify the Chiral Centers : Locate the carbon atoms in the this compound molecule that are attached to four different groups. These are C2 and C3.[8]

-

Assign Priorities to Substituents : For each chiral center, assign a priority (1, 2, 3, or 4) to each of the four attached groups based on the atomic number of the atom directly bonded to the chiral center. The higher the atomic number, the higher the priority.[5][6]

-

For C2 :

-

-Br (Bromine, Z=35) - Priority 1

-

-CH(Br)CH2CH3 (Carbon at C3, bonded to Br, C, H) - Priority 2

-

-CH3 (Methyl group) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

-

-

For C3 :

-

-Br (Bromine, Z=35) - Priority 1

-

-CH(Br)CH3 (Carbon at C2, bonded to Br, C, H) - Priority 2

-

-CH2CH3 (Ethyl group) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

-

-

-

Orient the Molecule : Orient the molecule in three-dimensional space so that the group with the lowest priority (priority 4, typically hydrogen) is pointing away from the observer.[6][9]

-

Determine the Direction of Priority : With the lowest priority group in the back, trace the path from the highest priority group (1) to the second highest (2) to the third highest (3).

-

Assign R/S Configuration :

-

Repeat for the Second Chiral Center : Perform steps 2-5 for the other chiral center to determine its absolute configuration.

-

Name the Stereoisomer : Combine the configurations of both chiral centers to name the specific stereoisomer (e.g., (2R, 3S)-2,3-dibromopentane).

Visualizing the Identification Process

The logical workflow for identifying and assigning the configuration of chiral centers in this compound can be represented diagrammatically.

Caption: Workflow for identifying and assigning R/S configuration to chiral centers.

The relationships between the stereoisomers of this compound can also be visualized.

Caption: Relationships between the stereoisomers of this compound.

Conclusion

The accurate identification and assignment of chiral centers are fundamental in modern chemistry, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. This compound provides a clear and instructive example of a molecule with multiple chiral centers. The systematic application of the Cahn-Ingold-Prelog rules, as detailed in this guide, is the standard and essential methodology for the unambiguous characterization of its stereoisomers. A thorough understanding of these principles is critical for researchers and professionals engaged in the synthesis, analysis, and application of chiral molecules.

References

- 1. homework.study.com [homework.study.com]

- 2. Enantiomers, Diastereomers, Meso Compounds, IIT JEE Isomerism, Free study material of Organic Chemistry [askiitians.com]

- 3. quora.com [quora.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. Solved 12. For this compound, do the following: (10 | Chegg.com [chegg.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Enantiomers and Diastereomers of 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dibromopentane, a halogenated alkane notable for its exhibition of both enantiomerism and diastereomerism. This document details the structural relationships, stereochemical configurations, and physicochemical properties of the four distinct stereoisomers, supported by experimental considerations for their synthesis and characterization.

Introduction to the Stereoisomerism of this compound

This compound possesses two chiral centers at the second and third carbon atoms (C2 and C3) of its pentane (B18724) backbone. The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are designated by their absolute configurations using the Cahn-Ingold-Prelog (R/S) nomenclature:

-

(2R,3R)-2,3-dibromopentane

-

(2S,3S)-2,3-dibromopentane

-

(2R,3S)-2,3-dibromopentane

-

(2S,3R)-2,3-dibromopentane

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) isomer and the (2R,3S) or (2S,3R) isomers is diastereomeric.

Physicochemical Properties

Table 1: Physical Properties of this compound (Mixture of Diastereomers)

| Property | Value |

| Molecular Formula | C5H10Br2 |

| Molar Mass | 229.94 g/mol |

| Boiling Point | 91 °C (lit.)[1][2]; 177 °C at 760 mmHg[3] |

| Density | 1.671 g/mL at 25 °C (lit.)[1][2]; 1.663 g/mL[3] |

| Refractive Index | n20/D 1.508 (lit.)[1][2]; 1.499[3] |

| Melting Point | -56 °C[1][3] |

| Flash Point | >230 °F[1]; 54.4 °C[3] |

Optical Activity:

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. For instance, if the (2R,3R)-2,3-dibromopentane enantiomer has a specific rotation of +x°, its enantiomer, (2S,3S)-2,3-dibromopentane, will have a specific rotation of -x°.[4][5] The specific rotation of a mixture of enantiomers can be used to determine the enantiomeric excess. Diastereomers will have different specific rotation values that are not simply opposite in sign.

Experimental Protocols

Synthesis: Stereoselective Bromination of Pent-2-ene

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to pent-2-ene. The stereochemistry of this reaction is crucial in determining the resulting ratio of diastereomers. The reaction proceeds via a cyclic bromonium ion intermediate, which leads to the anti-addition of the two bromine atoms.

-

Reaction with trans-pent-2-ene: The anti-addition of bromine to trans-pent-2-ene results in the formation of the (2R,3S) and (2S,3R) enantiomeric pair (the erythro isomers).

-

Reaction with cis-pent-2-ene: The anti-addition of bromine to cis-pent-2-ene yields the (2R,3R) and (2S,3S) enantiomeric pair (the threo isomers).

General Protocol for Bromination:

-

Dissolve pent-2-ene (either cis or trans isomer) in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the reaction is complete, wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent by rotary evaporation to obtain the crude this compound product.

Separation of Stereoisomers

The separation of the stereoisomers of this compound presents a significant challenge.

-

Separation of Diastereomers: Due to their different physical properties, the two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) can be separated by conventional techniques such as fractional distillation or chromatography (gas chromatography or column chromatography).

-

Separation of Enantiomers: The separation of enantiomers (a process known as resolution) requires a chiral environment. This can be achieved using chiral chromatography, where the stationary phase is chiral and interacts differently with each enantiomer, leading to their separation.[6][7]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they will exhibit different chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. While enantiomers are indistinguishable in a standard achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to separate signals for each enantiomer.

-

¹³C NMR: A ¹³C NMR spectrum of a mixture of diastereomers of this compound is available, though detailed assignments for each purified isomer are not widely published.[8]

-

¹H NMR: ¹H NMR spectra can provide information about the relative stereochemistry of the bromine atoms through analysis of the coupling constants between the protons on C2 and C3.

Polarimetry:

As mentioned earlier, polarimetry is used to measure the optical rotation of the enantiomers. This technique is essential for determining the enantiomeric purity of a sample.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the stereoisomers of this compound and a general workflow for their synthesis and separation.

Caption: Stereochemical relationships of this compound isomers.

Caption: Synthetic and separation workflow for this compound stereoisomers.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5398-25-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. brainly.com [brainly.com]

- 5. Solved 1) what is the relationship between specific | Chegg.com [chegg.com]

- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Erythro and Threo Forms of 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the erythro and threo stereoisomers of 2,3-dibromopentane, molecules of interest in stereochemical studies and as intermediates in organic synthesis. This document details their stereochemistry, physical and spectroscopic properties, and provides established experimental protocols for their synthesis and characterization.

Introduction to the Stereoisomers of this compound

This compound (C₅H₁₀Br₂) is a halogenated alkane possessing two chiral centers at positions C2 and C3. Consequently, it exists as four distinct stereoisomers, which can be categorized into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other and are designated by the relative stereochemical descriptors erythro and threo.

-

Erythro isomers: The (2R,3S) and (2S,3R) enantiomers. In a Fischer projection, the two bromine atoms are on opposite sides of the carbon chain.

-

Threo isomers: The (2R,3R) and (2S,3S) enantiomers. In a Fischer projection, the two bromine atoms are on the same side of the carbon chain.

The spatial arrangement of the bromine atoms in these diastereomers leads to differences in their physical and spectroscopic properties, which are critical for their identification and separation.

Physical and Chemical Properties

While experimentally determined data for each purified stereoisomer is scarce in publicly available literature, computed properties and data for the diastereomeric mixture provide valuable insights. The following table summarizes available data.

| Property | Erythro (2R,3S)/(2S,3R) | Threo (2R,3R)/(2S,3S) | This compound (mixture) |

| Molecular Formula | C₅H₁₀Br₂ | C₅H₁₀Br₂ | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol | 229.94 g/mol | 229.94 g/mol |

| Boiling Point | Not specified | Not specified | 91 °C (lit.), 177 °C at 760 mmHg[1][2] |

| Melting Point | Not specified | Not specified | -56 °C[1] |

| Density | Not specified | Not specified | 1.671 g/mL at 25 °C (lit.)[1] |

| Refractive Index | Not specified | Not specified | n20/D 1.508 (lit.)[2] |

| Specific Rotation [α] | Equal in magnitude, opposite in sign for enantiomers.[3] | Equal in magnitude, opposite in sign for enantiomers.[3] | 0 (for racemic mixtures) |

| CAS Number | 22415-74-3 (erythro)[4] | Not specified | 5398-25-4[1] |

Stereoselective Synthesis

The diastereomers of this compound can be synthesized stereospecifically through the electrophilic addition of bromine (Br₂) to the E/Z isomers of pent-2-ene. This reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

-

Synthesis of erythro-2,3-Dibromopentane: The bromination of cis-pent-2-ene results in the formation of the racemic mixture of the erythro enantiomers, (2R,3S)- and (2S,3R)-2,3-dibromopentane.

-

Synthesis of threo-2,3-Dibromopentane: The bromination of trans-pent-2-ene yields the racemic mixture of the threo enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromopentane.

Experimental Protocols

General Procedure for the Bromination of Pent-2-ene:

Materials:

-

cis- or trans-Pent-2-ene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the starting alkene (cis- or trans-pent-2-ene) in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.

-

Once the reaction is complete, quench any excess bromine by adding a small amount of aqueous sodium thiosulfate solution until the color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Note: Due to the hazardous nature of bromine, all manipulations should be performed with appropriate personal protective equipment in a fume hood.

Separation and Purification

The resulting diastereomeric mixtures (erythro or threo) can be purified from reaction byproducts by distillation. However, the separation of the erythro and threo diastereomers from each other, if a mixed alkene starting material is used, is more challenging due to their similar physical properties. Fractional distillation under reduced pressure may be employed, taking advantage of small differences in their boiling points. Chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column, can also be effective for separating diastereomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo diastereomers of this compound. The different spatial arrangements of the substituents result in distinct chemical shifts and coupling constants for the protons and carbons, particularly at the C2 and C3 positions.

Expected ¹H NMR Features:

-

The methine protons at C2 and C3 (CH-Br) will appear as multiplets. The chemical shifts and coupling constants of these protons will differ between the erythro and threo isomers due to the different dihedral angles between them in their most stable conformations.

-

The methyl and ethyl group protons will also exhibit distinct chemical shifts for each diastereomer.

Expected ¹³C NMR Features:

-

The carbon atoms of the two diastereomers are in different chemical environments and will therefore resonate at different frequencies. This results in a separate set of peaks for the erythro and threo isomers in the ¹³C NMR spectrum of a mixture. The signals for C2 and C3 will be particularly informative for distinguishing the diastereomers.

Visualizing Stereochemical Relationships

The stereochemical relationships and synthetic pathways can be visualized using Graphviz.

Caption: Stereochemical relationships of this compound isomers.

Caption: Stereospecific synthesis of this compound diastereomers.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-dibromopentane. Due to the presence of two chiral centers at C2 and C3, this compound exists as two diastereomers: a meso compound ((2R,3S)-2,3-dibromopentane) and a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-dibromopentane). The distinct stereochemical relationship between the protons in these diastereomers results in unique ¹H NMR spectra, which this guide will explore in detail.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR spectral data for the meso and enantiomeric pairs of this compound. These predictions are based on established principles of chemical shifts for alkyl halides and typical coupling constants in acyclic systems. Protons on carbons bearing bromine atoms are expected to be significantly downfield due to the electronegativity of bromine.

Table 1: Predicted ¹H NMR Data for (2R,3S)-2,3-dibromopentane (meso)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (CH₃) | ~1.1 | Triplet | ~7.0 | 3H |

| H2 | ~4.2 | Doublet of Quartets | J(H2,H3) = ~8.0, J(H2,H1) = ~7.0 | 1H |

| H3 | ~4.0 | Doublet of Triplets | J(H3,H2) = ~8.0, J(H3,H4) = ~7.0 | 1H |

| H4 (CH₂) | ~2.0 | Multiplet | - | 2H |

| H5 (CH₃) | ~1.0 | Triplet | ~7.0 | 3H |

Table 2: Predicted ¹H NMR Data for (2R,3R)-/(2S,3S)-2,3-dibromopentane (Enantiomeric Pair)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (CH₃) | ~1.2 | Triplet | ~7.0 | 3H |

| H2 | ~4.3 | Doublet of Quartets | J(H2,H3) = ~4.0, J(H2,H1) = ~7.0 | 1H |

| H3 | ~4.1 | Doublet of Triplets | J(H3,H2) = ~4.0, J(H3,H4) = ~7.0 | 1H |

| H4 (CH₂) | ~2.1 | Multiplet | - | 2H |

| H5 (CH₃) | ~1.0 | Triplet | ~7.0 | 3H |

Visualizing the Predicted Splitting Patterns

The following diagrams illustrate the predicted ¹H NMR splitting patterns for the key protons in both diastereomers of this compound.

Caption: Predicted ¹H NMR splitting for (2R,3S)-2,3-dibromopentane.

Caption: Predicted ¹H NMR splitting for (2R,3R)/(2S,3S)-2,3-dibromopentane.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra. The following outlines a detailed methodology for the analysis of a liquid sample such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard ¹H NMR experiment on a small molecule, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Standard Workflow:

Caption: General workflow for acquiring a ¹H NMR spectrum.

-

Key Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

-

Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for small molecules.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically used to ensure all proton signals are captured.

-

3. Data Processing and Analysis:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The phase of the spectrum is corrected to ensure that all peaks are in the absorptive mode and have a proper Lorentzian line shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

-

Interpretation: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to elucidate the molecular structure.

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dibromopentane. This document details the stereochemical considerations of the molecule, expected spectral characteristics, and a generalized experimental protocol for data acquisition. This guide is intended to assist researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development in understanding and utilizing ¹³C NMR data for the characterization of halogenated alkanes.

Introduction to this compound and its Stereoisomers

This compound (C₅H₁₀Br₂) is a halogenated alkane containing two chiral centers at positions C2 and C3. This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo. The distinct spatial arrangements of the bromine atoms in these diastereomers lead to unique spectroscopic signatures, particularly in their ¹³C NMR spectra, which serve as a valuable tool for their differentiation.

The erythro isomer has the two bromine atoms on the same side in a Fischer projection, while the threo isomer has them on opposite sides. These diastereomers possess different physical and spectroscopic properties.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the bromine atoms (C2 and C3) are most significantly affected by the stereochemistry. Due to the electron-withdrawing effect of the bromine atoms, these carbons will be shifted downfield compared to a simple alkane.

Table 1: Representative ¹³C NMR Chemical Shift Data for a Mixture of this compound Diastereomers

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C1 (CH₃) | 10 - 25 | |

| C2 (CHBr) | 50 - 65 | Expected to show distinct signals for erythro and threo isomers. |

| C3 (CHBr) | 55 - 70 | Expected to show distinct signals for erythro and threo isomers. |

| C4 (CH₂) | 25 - 40 | |

| C5 (CH₃) | 10 - 20 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data above are illustrative ranges for a mixture of diastereomers.

Experimental Protocol

The following provides a detailed methodology for acquiring ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample: this compound (a mixture of diastereomers can be obtained from suppliers such as Sigma-Aldrich).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for acquiring ¹³C NMR spectra of non-polar organic compounds.

-

Procedure:

-

Accurately weigh approximately 50-100 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm) or the internal standard (TMS at δ = 0.00 ppm).

-

Integrate the peaks if desired, although ¹³C NMR peak integrals are not always directly proportional to the number of carbons under standard acquisition conditions.

Mandatory Visualizations

The relationship between the stereoisomers of this compound and their expected distinct ¹³C NMR spectra can be visualized as follows:

Caption: Relationship between this compound diastereomers and their unique ¹³C NMR spectra.

The general workflow for obtaining and analyzing the ¹³C NMR data can be represented by the following diagram:

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,3-Dibromopentane

This guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-dibromopentane, tailored for researchers, scientists, and professionals in drug development. It covers the fragmentation patterns, experimental protocols, and data interpretation for this dihalogenated alkane.

Molecular Properties and Isotopic Distribution

This compound (C₅H₁₀Br₂) has a molecular weight of approximately 229.94 g/mol .[1][2] A key feature in the mass spectrum of brominated compounds is the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3] Consequently, any fragment containing one bromine atom will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (M+ and M+2). Fragments containing two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the M+, M+2, and M+4 peaks.[4]

Electron Ionization Mass Spectrum of this compound

Under electron ionization (EI), this compound undergoes extensive fragmentation, and the molecular ion peak is often of very low abundance or absent altogether, which is common for alkanes.[4][5] The fragmentation is driven by the cleavage of C-C and C-Br bonds, leading to the formation of more stable carbocations.

Data Presentation: Key Fragments

The mass spectrum of this compound is characterized by several key ion fragments. The quantitative data for the most significant peaks are summarized in the table below.[6]

| Mass Number (m/z) | Relative Abundance (%) | Proposed Fragment Ion | Formula | Notes |

| 15 | 100 | Methyl cation | [CH₃]⁺ | Often a prominent peak in branched alkanes. |

| 29 | 39 | Ethyl cation | [C₂H₅]⁺ | Resulting from cleavage of the C2-C3 or C3-C4 bond. |

| 107 / 109 | 44 / 45 | Bromoethyl cation | [C₂H₄Br]⁺ | Isotopic pair due to ⁷⁹Br and ⁸¹Br.[4] |

| 149 / 151 | - | Pentenyl cation minus Br | [C₅H₁₀Br]⁺ | These peaks are also noted as significant in some databases.[1] |

| 199 / 201 / 203 | 0.3 / 0.6 / 0.3 | [M-C₂H₅]⁺ | [C₃H₅Br₂]⁺ | Loss of an ethyl group from the molecular ion. The 1:2:1 ratio is characteristic of a dibrominated fragment.[4][6] |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways to produce the observed ions. The initial ionization event involves the removal of an electron to form the unstable molecular ion [C₅H₁₀Br₂]⁺•.

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocols

A standard method for analyzing this compound is via Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from any mixture before it enters the mass spectrometer for analysis.

Sample Preparation

-

Standard Preparation : Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or hexane.

-

Serial Dilution : Perform serial dilutions of the stock solution to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 20, 50 ng/µL).

-

Sample Matrix : For samples in complex matrices (e.g., environmental, biological), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[7]

GC-MS Parameters

A typical GC-MS protocol for halogenated hydrocarbons is as follows:[8]

-

Instrument : Agilent 8860 GC coupled to a 5977 MS detector (or equivalent).

-

Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector :

-

Mode : Splitless or split (e.g., 50:1 split ratio).

-

Temperature : 250°C.

-

Injection Volume : 1 µL.

-

-

Oven Temperature Program :

-

Initial Temperature : 40°C, hold for 2 minutes.

-

Ramp : Increase at 10°C/min to 250°C.

-

Hold : 5 minutes at 250°C.

-

-

Mass Spectrometer :

-

MSD Transfer Line Temperature : 280°C.

-

Ion Source : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Range : Scan from m/z 10 to 300.

-

Detector : Electron Multiplier.

-

Experimental Workflow

The logical flow of a GC-MS experiment is crucial for obtaining reliable and reproducible data.

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound is characterized by distinct fragmentation patterns dominated by the loss of bromine and alkyl groups. The isotopic signature of bromine is a powerful tool for identifying bromine-containing fragments. By utilizing a well-defined GC-MS protocol, researchers can achieve sensitive and specific detection and quantification of this compound. This guide provides the foundational knowledge and practical methodologies for the successful mass spectrometric analysis of this compound.

References

- 1. This compound | C5H10Br2 | CID 95366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The mass spectrum of 2,3 dibromopentane (CH3CHBrCHBrCH3) includes the fol.. [askfilo.com]

- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

thermodynamic properties of threo-2,3-Dibromopentane

An In-depth Technical Guide on the Thermodynamic Properties of threo-2,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of threo-2,3-dibromopentane. Due to a scarcity of direct experimental data for this specific diastereomer, this document synthesizes available information, including calculated values and experimental data for closely related compounds and isomerization reactions. It also outlines the standard experimental methodologies employed for the determination of key thermodynamic parameters, offering a foundational understanding for researchers in the fields of chemistry, materials science, and drug development.

Introduction

Threo-2,3-dibromopentane is a halogenated alkane, and understanding its thermodynamic properties is crucial for various applications, including reaction kinetics, process design, and computational modeling. Thermodynamic data such as enthalpy of formation, heat capacity, and entropy provide fundamental insights into the stability and reactivity of a molecule. This guide aims to consolidate the known thermodynamic data and describe the relevant experimental techniques for their measurement.

Molecular Structure and Stereochemistry

It is essential to distinguish between the diastereomers of 2,3-dibromopentane: threo and erythro. The relative orientation of the two bromine atoms along the carbon backbone defines their distinct physical and chemical properties, including their thermodynamic parameters.

Molecular Formula: C₅H₁₀Br₂[1]

Molecular Weight: 229.941 g/mol [1]

Stereochemistry: The threo isomer refers to the configuration where the two bromine atoms are on opposite sides of the carbon chain when viewed in a Fischer projection.

Tabulated Thermodynamic Data

Direct experimental thermodynamic data for threo-2,3-dibromopentane is not extensively available in the public domain. The following table summarizes calculated values, which can serve as estimations, and relevant experimental data for the isomerization reaction involving its diastereomer, erythro-2,3-dibromopentane.

| Thermodynamic Property | Symbol | Value | Units | Method/Source |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -104.43 | kJ/mol | Calculated (Joback Method) |

| Standard Gibbs Free Energy of Formation | ΔfG° | 14.98 | kJ/mol | Calculated (Joback Method) |

| Enthalpy of Fusion | ΔfusH° | 12.23 | kJ/mol | Calculated (Joback Method) |

| Enthalpy of Vaporization | ΔvapH° | 38.82 | kJ/mol | Calculated (Joback Method) |

| Enthalpy of Isomerization (erythro → threo) | ΔrH° | -1.9 | kJ/mol | Experimental (Equilibrium Study)[2] |

Note: Calculated values should be used with caution and are best utilized for comparative purposes in the absence of experimental data.

Experimental Protocols

While specific experimental protocols for threo-2,3-dibromopentane are not detailed in readily available literature, this section describes the general and standard methodologies used for determining the key thermodynamic properties of halogenated alkanes.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Experimental Workflow for Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

-

A precisely weighed sample of pure threo-2,3-dibromopentane is sealed in a container of known combustion energy.

-

The container is placed in a bomb calorimeter, which is then sealed and filled with high-pressure oxygen.

-

The bomb is submerged in a known quantity of water in a thermally insulated vessel.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied for the formation of products other than CO₂ and H₂O, such as bromine and hydrobromic acid.

-

The standard enthalpy of formation is then determined using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the halogen-containing products).

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow for Differential Scanning Calorimetry (DSC):

Caption: Workflow for determining heat capacity using a three-step DSC method.

Methodology:

-

A baseline is established by running the DSC with two empty, hermetically sealed pans over the desired temperature range.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

-

A precisely weighed sample of threo-2,3-dibromopentane is placed in a sealed pan and run under the identical temperature program.

-

The heat flow to the sample is compared to the heat flow to the standard at each temperature.

-

The heat capacity of the sample is then calculated based on the difference in heat flow between the sample, the baseline, and the standard, and the known heat capacity of the standard.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Logical Relationship for ΔvapH° Determination:

References

A Technical Guide to the Computational Prediction of 2,3-Dibromopentane Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to predict the nuclear magnetic resonance (NMR), infrared (IR), and mass spectra of 2,3-dibromopentane. This document details the theoretical basis, experimental protocols, and data presentation for these predictive techniques, offering a valuable resource for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

Computational chemistry has emerged as a powerful tool in the structural elucidation of molecules, offering the ability to predict spectroscopic properties with increasing accuracy.[1] For halogenated hydrocarbons like this compound, which can exist as multiple stereoisomers, computational methods provide an invaluable means to differentiate between isomers and interpret complex experimental spectra. This guide focuses on the application of modern computational techniques to predict the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Predicted and Experimental Spectral Data

A direct comparison between predicted and experimental data is crucial for validating computational models. The following tables summarize the available experimental spectral data for this compound, which serve as a benchmark for the computational predictions discussed in the subsequent sections.

NMR Spectroscopy Data

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ (C1) | 1.05 | t |

| CH₂ (C4) | 2.0 - 2.2 | m |

| CH₃ (C5) | 1.8 | d |

| CHBr (C2) | 4.1 - 4.3 | m |

| CHBr (C3) | 4.1 - 4.3 | m |

Note: Data sourced from publicly available spectral databases.[2] Exact chemical shifts and multiplicities can vary depending on the solvent and stereoisomer.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C1 | ~11 |

| C2 | ~55 |

| C3 | ~57 |

| C4 | ~28 |

| C5 | ~22 |

Note: Approximate chemical shifts derived from spectral databases.[3] The specific shifts can differ based on the diastereomer.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2970 - 2850 | C-H stretch (alkane) | Strong |